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The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold

in medicinal chemistry.[1] Its structural similarity to the endogenous purine ring system allows it

to function as an effective hinge-binding motif for a multitude of protein kinases, which are

critical regulators of cellular processes.[2][3] This mimicry, however, is distinguished by the

replacement of the N7 nitrogen with a carbon atom, a modification that fundamentally alters the

electronic and metabolic properties of the molecule. This seemingly subtle change provides a

vector for chemical modification, reduces susceptibility to certain metabolic pathways, and

offers a unique platform for developing highly selective and potent therapeutic agents.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential as

inhibitors of key enzymes implicated in cancer, inflammatory disorders, and autoimmune

diseases.[4][5][6] Specifically, 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid serves as a

crucial synthetic intermediate and building block for the elaboration of more complex and

biologically active molecules.[7] Its carboxylic acid functionality provides a versatile handle for

amide bond formation, esterification, or other coupling reactions, enabling chemists to explore

structure-activity relationships (SAR) and optimize lead compounds.[2] This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview of

the synthesis, procurement, and strategic considerations for sourcing this valuable chemical

entity.
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Synthetic Considerations: A Representative
Pathway
While 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is commercially available,

understanding its synthesis provides context for potential impurities and cost drivers. The

construction of the 7-deazapurine core is a non-trivial process, often involving a multi-step

sequence. A representative, albeit generalized, pathway can be constructed based on

methodologies reported in the literature for analogous structures.[8]

A common strategy begins with a suitably substituted pyrimidine precursor. The synthesis can

be conceptually broken down into the following key transformations[8]:

Formation of a Key Intermediate: A common starting point is a diaminopyrimidine derivative,

which undergoes functionalization, such as iodination, to prepare it for subsequent carbon-

carbon bond formation.[8]

Introduction of the Pyrrole Moiety Precursor: A Sonogashira coupling reaction is frequently

employed to introduce an alkyne, which will ultimately form the pyrrole ring.[8]

Cyclization: The final key step is an intramolecular cyclization, often promoted by a base, to

construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[8]

Functional Group Manipulation: Once the core is formed, subsequent steps would be

required to install and/or unmask the carboxylic acid at the 4-position.

This multi-step nature underscores the importance of rigorous quality control from suppliers, as

impurities may arise from any of the synthetic stages, including starting materials, reagents, or

incomplete reactions.
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Representative Synthetic Workflow
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Caption: A generalized workflow for the synthesis of the 7-deazapurine core.

Procurement Strategy: Identifying and Qualifying
Suppliers
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The acquisition of high-quality 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS No.

1005206-17-6) is critical for the success and reproducibility of research and development

activities.[9][10][11] A systematic approach to supplier evaluation is paramount.

Key Evaluation Criteria
Purity and Documentation: The most critical factor is the purity of the material, typically

specified as ≥97% or ≥98%.[10][11] Always request a lot-specific Certificate of Analysis

(CoA). The CoA should provide data from analytical techniques such as ¹H NMR, LC-MS, or

HPLC to confirm identity and purity.

Supplier Reputation and Specialization: Prioritize suppliers with a strong track record in

providing complex heterocyclic building blocks for drug discovery.

Scalability and Availability: For drug development professionals, the ability of a supplier to

provide larger, cGMP (Current Good Manufacturing Practice) quantities is a crucial

consideration for future project stages. Assess if the supplier offers custom synthesis or bulk

quoting options.[10]

Cost and Lead Time: Pricing can vary significantly between suppliers.[9][10] While cost is a

factor, it should be weighed against purity, documentation, and reliability. Stated lead times

should be confirmed at the time of quotation.[10]

Supplier Landscape
The following table summarizes publicly available information for several suppliers of 7H-
pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This data is for informational purposes and

should be verified directly with the suppliers.
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Supplier

Product
Number
(Example
)

Purity
Available
Quantitie
s

Price
Range
(USD)

CAS
Number

Molecular
Formula

AK

Scientific
7182AC

Not

specified
5g ~$1687

1005206-

17-6
C₇H₅N₃O₂

Alichem
100520617

6

Not

specified
5g ~$891

1005206-

17-6
C₇H₅N₃O₂

Ambeed A810522
Not

specified
100mg, 1g $28 - $107

1005206-

17-6
C₇H₅N₃O₂

ChemUniv

erse
P40588 98% 1g, 5g

$348 -

$1035

1005206-

17-6
C₇H₅N₃O₂

Various N/A min 97% 1g
Not

specified

1005206-

17-6
C₇H₅N₃O₂

Data compiled from sources[9],[10], and[11]. Prices and availability are subject to change and

should be confirmed with the vendor.

Recommended Purchasing Workflow
A structured workflow ensures that the procured material meets the stringent requirements of

research and development.

Caption: A robust workflow for qualifying suppliers and ensuring material quality.

Core Applications in Drug Discovery
The utility of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is defined by the successful

development of potent and selective inhibitors derived from it. The scaffold is a cornerstone in

the design of inhibitors for several important kinase families.

Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: Derivatives have been developed as

covalent irreversible inhibitors of Itk, a target for treating inflammatory and autoimmune

diseases.[4]
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Protein Kinase B (Akt) Inhibitors: The scaffold has been optimized to yield potent and orally

bioavailable inhibitors of Akt, a critical node in cancer signaling pathways.[2]

Bruton's Tyrosine Kinase (BTK) Inhibitors: Novel reversible BTK inhibitors based on this core

have shown efficacy in preclinical models of rheumatoid arthritis.[5]

Focal Adhesion Kinase (FAK) Inhibitors: The 7H-pyrrolo[2,3-d]pyrimidine structure has been

key to discovering nanomolar inhibitors of FAK, a target in oncology.[12][13]

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: Highly selective inhibitors

targeting the autoinhibited form of CSF1R have been developed from this scaffold.[7]

The consistent appearance of this core across numerous successful kinase inhibitor programs

highlights its value and validates the need for reliable sources of key intermediates like 7H-
pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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